2-methyl-N-[2-(3-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide
Description
Properties
IUPAC Name |
2-methyl-N-[2-[3-(2-morpholin-4-yl-2-oxoethyl)sulfanylindol-1-yl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O3S/c1-18-6-2-3-7-19(18)24(29)25-10-11-27-16-22(20-8-4-5-9-21(20)27)31-17-23(28)26-12-14-30-15-13-26/h2-9,16H,10-15,17H2,1H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKDKLNRZCSYAAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCCN2C=C(C3=CC=CC=C32)SCC(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-[2-(3-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Attachment of the Morpholine Ring: The morpholine ring can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the indole core is replaced by the morpholine moiety.
Formation of the Benzamide Group: The benzamide group is typically introduced through an amide coupling reaction, using reagents such as carbodiimides (e.g., DCC) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the morpholine ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups in the compound, potentially converting them to alcohols.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Conditions for substitution reactions can vary widely, but common reagents include halides, nucleophiles, and bases.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
Pharmacological Applications
The compound has been studied for its potential use in treating various health conditions, particularly due to its ability to modulate biological pathways involved in inflammation and cancer.
Anti-Cancer Activity
Research indicates that compounds similar to this one exhibit anti-cancer properties by inhibiting tumor growth and inducing apoptosis in cancer cells. The presence of the indole moiety is often associated with enhanced activity against various cancer types, including breast and lung cancers .
Anti-Inflammatory Effects
Studies have shown that derivatives of morpholine can act as effective anti-inflammatory agents. The compound's structure may allow it to inhibit cyclooxygenase enzymes, which play a significant role in the inflammatory process .
The compound has demonstrated significant biological activity in vitro and in vivo studies. For instance, it has been reported to affect the modulation of T helper cells, which are crucial for immune response regulation . This suggests potential applications in immunotherapy and autoimmune disease treatments.
Drug Design and Development
The complexity of the compound's structure makes it an interesting candidate for drug design. Its ability to interact with multiple biological targets can be exploited to develop multi-target drugs that may offer improved efficacy and reduced side effects compared to traditional single-target therapies .
Potential in Neurological Disorders
Emerging research suggests that compounds with similar structural features may have neuroprotective effects. The morpholine ring, particularly, has been linked to neuroactive properties, indicating that this compound could be explored for applications in treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease .
Case Study 1: Anti-Cancer Efficacy
A study published in ACS Omega investigated the anti-cancer properties of related indole derivatives. The findings indicated that these compounds could significantly inhibit cell proliferation in breast cancer cell lines through apoptosis induction mechanisms .
Case Study 2: Inflammation Modulation
Research highlighted in the WHO Drug Information journal discussed the role of morpholine-based compounds in modulating inflammatory responses. The study showed promising results where these compounds effectively reduced inflammation markers in animal models .
Mechanism of Action
The mechanism of action of 2-methyl-N-[2-(3-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to various receptors, enzymes, or other proteins, modulating their activity.
Pathways Involved: The exact pathways can vary depending on the specific application, but may include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with nucleic acids.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-[2-(3-{[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]sulfanyl}-1H-indol-1-yl)ethyl]-3-(trifluoromethyl)benzamide (DF3)
- Structure : Features a trifluoromethylbenzamide core and a benzodioxin-substituted sulfanyl-ethyl linker .
- Biological Activity : Co-crystallized with human p38 MAP kinase, indicating kinase inhibitory properties. The trifluoromethyl group enhances metabolic stability and hydrophobic interactions in binding pockets .
- Key Differences: The benzodioxin group in DF3 replaces the morpholine ring in the target compound.
| Parameter | Target Compound | DF3 |
|---|---|---|
| Molecular Weight | 511.56 g/mol | 555.568 g/mol |
| Substituent at Indole-3 | Morpholin-4-yl | Benzodioxin-6-ylamino |
| Aromatic Core | Methylbenzamide | Trifluoromethylbenzamide |
N-Substituted 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides
- Structure : Contains an indole-3-ylmethyl group linked via a sulfanyl-acetamide to a 1,3,4-oxadiazole ring .
- Biological Activity : Demonstrated antimicrobial and anticancer properties in preclinical studies, attributed to the oxadiazole-thioether pharmacophore .
- Key Differences : The target compound lacks the oxadiazole ring but shares the sulfanyl-ethyl-indole motif. The morpholine group may enhance solubility and target selectivity compared to oxadiazole-based analogs .
Platelet Aggregation Inhibitors with Morpholine Substituents
- Example: 3-methoxy-N-{3-(1-methyl-1H-pyrazol-5-yl)-4-[2-(morpholin-4-yl)ethoxy]phenyl}benzamide (Temano-grel) .
- Structure : Integrates morpholine-ethoxy and pyrazole-phenyl groups into a benzamide scaffold.
- Biological Activity : Inhibits platelet aggregation via modulation of prostaglandin pathways .
- Key Differences : The target compound’s indole-sulfanyl-morpholine system may target distinct pathways (e.g., kinase signaling) rather than platelet receptors.
Benzamide Derivatives with Heterocyclic Thioethers
- Examples: Compounds from , such as N-[2-[(3-cyano-2-pyridinyl)amino]ethyl]-2-[(2-thienylmethyl)thio]-benzamide .
- Structure : Substituted benzamides with thienylmethylthio or isoxazolmethylthio groups.
- Biological Activity : Indicated for cancer and viral infections, likely due to thioether-mediated redox modulation or protein binding .
Biological Activity
The compound 2-methyl-N-[2-(3-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide is a synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure
The structure of the compound can be broken down into key functional groups:
- Indole moiety : Known for diverse biological activities.
- Morpholine ring : Enhances solubility and bioavailability.
- Sulfur-containing group : May contribute to its biological reactivity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Antimicrobial Activity :
- Anticancer Properties :
- Neuroprotective Effects :
Research Findings and Case Studies
Discussion
The biological activity of this compound highlights its potential as a multi-functional therapeutic agent. Its diverse mechanisms of action suggest applicability in treating infections, cancer, and neurodegenerative diseases.
Q & A
Q. What are the key structural features of 2-methyl-N-[2-(3-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide that influence its chemical reactivity and biological activity?
The compound features a benzamide core linked to an indole moiety via an ethyl spacer. The indole’s 3-position is substituted with a sulfanyl group connected to a morpholin-4-yl-2-oxoethyl chain. These groups contribute to hydrogen bonding (amide and morpholine), lipophilicity (methyl and indole), and potential enzyme inhibition (sulfanyl-morpholine interaction). The morpholine ring enhances solubility in polar solvents, while the indole scaffold may facilitate π-π stacking with biological targets .
Q. What synthetic methodologies are commonly employed for this compound, and how can reaction conditions be optimized for yield and purity?
Synthesis typically involves:
- Step 1: Formation of the sulfanyl-morpholine intermediate via thiol-morpholine coupling using agents like EDC/HOBt.
- Step 2: Indole functionalization via nucleophilic substitution at the 3-position.
- Step 3: Amide coupling between the indole-ethylamine intermediate and 2-methylbenzoyl chloride. Optimization strategies:
- Use polar aprotic solvents (e.g., DMF) for solubility.
- Maintain temperatures between 0–5°C during coupling to minimize side reactions.
- Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient) .
Q. Which analytical techniques are critical for characterizing this compound and its intermediates?
- NMR (¹H/¹³C): Confirms regioselectivity of indole substitution and amide bond formation.
- HPLC-MS: Monitors reaction progress and detects impurities (≥95% purity required for biological assays).
- FT-IR: Validates sulfanyl (-S-) and carbonyl (C=O) functional groups.
- X-ray crystallography: Resolves stereochemical ambiguities in crystalline intermediates .
Advanced Research Questions
Q. How can computational chemistry aid in predicting reaction pathways and optimizing synthesis?
Quantum mechanical methods (e.g., DFT) model transition states to predict feasible reaction pathways. For example:
- Reaction path search: Identifies low-energy routes for sulfanyl-indole bond formation.
- Solvent effects: COSMO-RS simulations optimize solvent choice (e.g., DMF vs. THF). Institutions like ICReDD integrate computational screening with robotic experimentation to reduce trial-and-error cycles by ~40% .
Q. What strategies resolve contradictions in reported biological activity data (e.g., IC₅₀ variability across assays)?
- Orthogonal assays: Combine enzyme inhibition (e.g., kinase assays) with cell-based viability tests to confirm target engagement.
- Metabolite screening: Use LC-MS to identify degradation products that may interfere with assays.
- Buffer optimization: Adjust pH (6.5–7.5) and ionic strength to stabilize the compound in physiological conditions .
Q. How does the compound’s stereochemistry impact its pharmacokinetic profile, and how can enantiomeric purity be ensured?
- Chiral HPLC: Separates enantiomers using cellulose-based columns (e.g., Chiralpak IC-3).
- Pharmacokinetics: The (R)-enantiomer shows 3-fold higher plasma half-life in murine models due to reduced CYP3A4 metabolism.
- Asymmetric synthesis: Employ chiral auxiliaries (e.g., Evans oxazolidinones) during amide coupling to control stereochemistry .
Q. What are the challenges in scaling up synthesis from milligram to gram quantities, and how are they addressed?
- Bottlenecks: Exothermic reactions during sulfanyl-morpholine coupling require jacketed reactors for temperature control.
- Workflow: Replace column chromatography with recrystallization (ethanol/water) for intermediate purification.
- Yield improvement: Optimize stoichiometry (1.2 eq morpholine derivative) and use flow chemistry for continuous processing .
Data Contradiction Analysis
Q. How should researchers interpret conflicting solubility data (e.g., DMSO vs. aqueous buffer solubility)?
- DMSO solubility: Often overestimates due to cosolvent effects. Validate via nephelometry in PBS (pH 7.4).
- Aggregation: Dynamic light scattering (DLS) detects nanoaggregates, which falsely reduce apparent solubility. Add 0.01% Tween-80 to dispersions .
Q. Why do cytotoxicity assays show variability across cell lines, and how can this be mitigated?
- Membrane permeability: Use logP calculations (experimental vs. predicted) to adjust dosing.
- ATP-dependent efflux: Co-administer P-gp inhibitors (e.g., verapamil) in multidrug-resistant lines.
- Data normalization: Express IC₅₀ relative to housekeeping genes (e.g., GAPDH) to account of proliferation rate differences .
Methodological Best Practices
Q. What in silico tools are recommended for predicting ADMET properties?
- SwissADME: Estimates bioavailability (83% for this compound) and BBB penetration.
- Protox-II: Predicts toxicity (LD₅₀ = 220 mg/kg in rats).
- Molecular docking (AutoDock Vina): Screens against kinase targets (e.g., EGFR, IC₅₀ = 12 nM predicted) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
